4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction conditions, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral properties. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included.Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide have been synthesized and characterized, indicating their potential utility in various chemical and pharmaceutical applications. For instance, isostructural compounds with 4-fluorophenyl groups have been created, showcasing their crystalline structure suitable for single-crystal diffraction studies, suggesting their relevance in structural and material science (Kariuki et al., 2021).
Antimicrobial Properties
Various derivatives of compounds with structural similarities to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide have been investigated for their antimicrobial properties. Such studies underline the potential of these compounds in the development of new antimicrobial agents. The synthesis of new pyrazole, thiophene, thiazole, and thiadiazole derivatives, including butanamide derivatives, has shown moderate antimicrobial activities, indicating their potential in developing new antimicrobial agents (Farag et al., 2009). Similarly, a variety of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized from a butanamide precursor, showed significant antibacterial and antifungal activities (Raval et al., 2012).
Antioxidant and Anticancer Activity
Compounds structurally related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide have been studied for their antioxidant and anticancer properties, suggesting potential applications in disease treatment and prevention. A study on triazolo-thiadiazoles, including a 4-fluorophenyl derivative, demonstrated potent antioxidant and anticancer activities, indicating their potential in therapeutic applications (Sunil et al., 2010).
Structural Analysis
The crystalline structure analysis of compounds similar to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide provides insights into their molecular conformation and interactions, valuable for material science and pharmaceutical applications. For instance, the crystal structure of a related compound showed intermolecular hydrogen bonding and intramolecular interactions, offering insights into its stability and potential utility (Selig et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves discussing potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its side effects.
properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-7-8-16(24)22(21-14)10-1-2-15(23)20-17-19-9-11-25-17/h3-9,11H,1-2,10H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJQEOIUZUNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide |
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